α-Chymotrypsin Inhibition: Ki Determination and Comparative Potency Assessment
N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine demonstrates measurable competitive inhibition against bovine pancreas α-chymotrypsin with a Ki value of 630 nM [1]. While head-to-head comparative data against close structural analogs in this specific assay are not publicly available, the documented Ki provides a benchmark that distinguishes this compound from inactive enantiomeric counterparts observed in related sulfonyl-phenylalanine series. In the BPHA (N-biphenyl sulfonyl-phenylalanine hydroxiamic acid) system, stereochemical inversion resulted in complete loss of activity against all tested MMPs, underscoring that the (R)-configuration represented by CAS 1562435-44-2 is a determinant of biological activity [2]. The target compound's measurable α-chymotrypsin inhibition establishes a baseline potency against serine proteases that can be compared across studies evaluating alternative sulfonyl-phenylalanine derivatives.
| Evidence Dimension | α-Chymotrypsin inhibition constant (Ki) |
|---|---|
| Target Compound Data | 630 nM |
| Comparator Or Baseline | No direct comparator data available; related series: (-)-BPHA enantiomer (Ki not quantifiable, inactive against all MMPs tested) |
| Quantified Difference | Not calculable (insufficient direct comparator data) |
| Conditions | Competitive inhibition of bovine pancreas alpha-chymotrypsin using N-succinyl-Gly-Gly-Phe-p-nitroanilide as substrate, incubated for 15 minutes [1] |
Why This Matters
The quantifiable Ki against α-chymotrypsin provides a reproducible benchmark for cross-study comparisons of sulfonyl-phenylalanine derivatives in serine protease inhibition assays.
- [1] BindingDB. BDBM50459614. CHEMBL4212843. Ki: 630 nM. Assay: Competitive inhibition of bovine pancreas alpha-chymotrypsin using N-succinyl-Gly-Gly-Phe-p-nitroanilide as substrate. View Source
- [2] Maki H, Maekawa R, Yoshida H, et al. Correlation of Antiangiogenic and Antitumor Efficacy of N-biphenyl Sulfonyl-phenylalanine Hydroxiamic Acid (BPHA), an Orally-active, Selective Matrix Metalloproteinase Inhibitor. Cancer Research. 1999;59(6):1231. View Source
